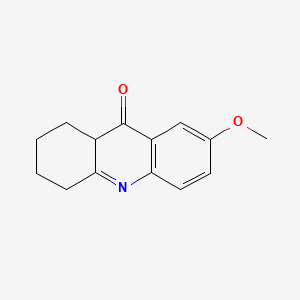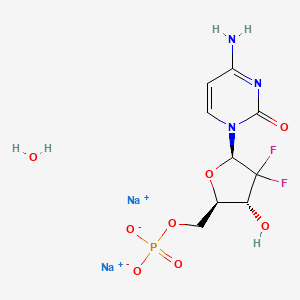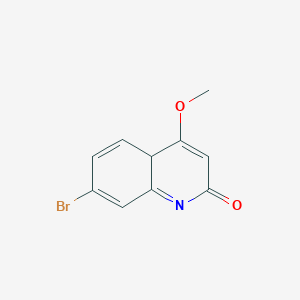
7-bromo-4-methoxy-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-methoxy-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the quinolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-4aH-quinolin-2-one typically involves the bromination of 4-methoxyquinolin-2-one. One common method is the reaction of 4-methoxyquinolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinolinone derivatives.
Reduction Reactions: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substituted quinolinones
- Oxidized quinolinone derivatives
- Reduced dihydroquinolinone derivatives
Aplicaciones Científicas De Investigación
7-Bromo-4-methoxy-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 7-Bromo-4-methylquinolin-2-one
- 7-Bromo-4-hydroxyquinolin-2-one
- 7-Bromo-4-methoxy-1,2-dihydroquinolin-2-one
Comparison: Compared to its analogs, 7-bromo-4-methoxy-4aH-quinolin-2-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The methoxy group increases its lipophilicity, potentially improving its cellular uptake and bioavailability .
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
7-bromo-4-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5,7H,1H3 |
Clave InChI |
SNUUSCIDPXTJPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)N=C2C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)
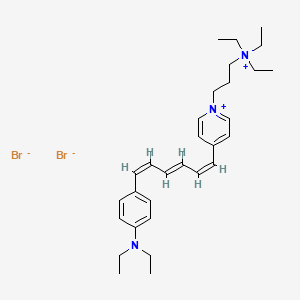
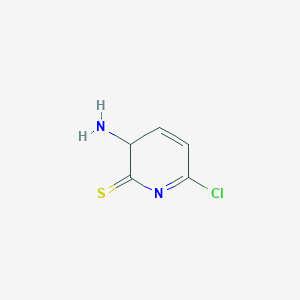


![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)
![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
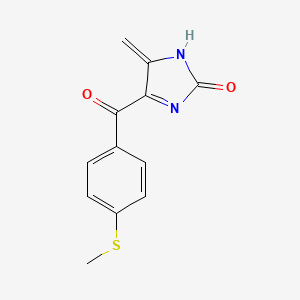
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
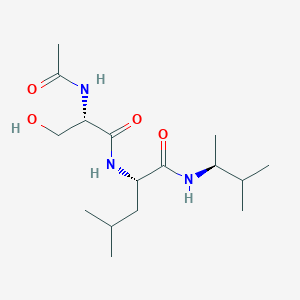
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
